molecular formula C9H6BrN3 B11044463 2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile

2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile

Cat. No.: B11044463
M. Wt: 236.07 g/mol
InChI Key: TVDFWRNJJJDWCD-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound with a pyridine ring substituted with bromine, two methyl groups, and two cyano groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile typically involves the bromination of 5,6-dimethylpyridine-3,4-dicarbonitrile. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor for various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and cyano groups can influence its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6-dimethylpyridine-3,4-dicarbonitrile is unique due to the specific positioning of its substituents, which can affect its reactivity and interactions in chemical and biological systems. The presence of both bromine and cyano groups provides a versatile platform for further functionalization and derivatization .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-5,6-dimethylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C9H6BrN3/c1-5-6(2)13-9(10)8(4-12)7(5)3-11/h1-2H3

InChI Key

TVDFWRNJJJDWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C#N)C#N)Br)C

Origin of Product

United States

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